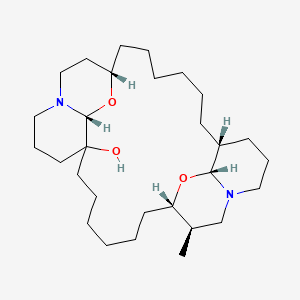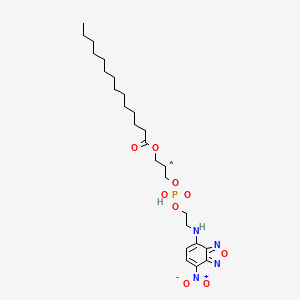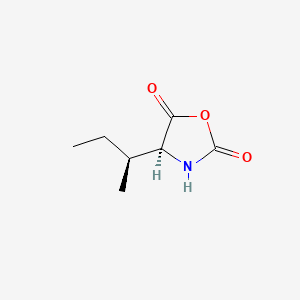
L-Isoleucine N-carboxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucine N-carboxyanhydride is a derivative of the amino acid L-isoleucine. It is a cyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is part of the N-carboxyanhydride family, which has been used for the synthesis of polypeptides and other polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Isoleucine N-carboxyanhydride can be synthesized by reacting L-isoleucine with triphosgene in the presence of a base . The reaction typically takes place in an organic solvent such as ethyl acetate or dichloromethane. The reaction conditions often involve low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield . The product is usually purified by recrystallization or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: L-Isoleucine N-carboxyanhydride primarily undergoes ring-opening polymerization reactions . This compound can also participate in nucleophilic substitution reactions where the ring is opened by nucleophiles such as amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary amines, crown ethers, and various bases . The reactions are typically carried out in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane or chloroform .
Major Products: The major products formed from the reactions of this compound are polypeptides and other polymeric materials . These products often exhibit unique properties such as high molecular weight and specific secondary structures like alpha-helices and beta-sheets .
Applications De Recherche Scientifique
L-Isoleucine N-carboxyanhydride has a wide range of applications in scientific research. It is used in the synthesis of polypeptides, which are important for studying protein structure and function . In biology and medicine, these polypeptides are used as drug delivery systems and in tissue engineering . In the industrial sector, this compound is used to produce biodegradable polymers and hydrogels .
Mécanisme D'action
The mechanism of action of L-Isoleucine N-carboxyanhydride involves the ring-opening polymerization process . The compound reacts with nucleophiles, leading to the formation of polypeptide chains. The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization reaction . This process is often catalyzed by crown ethers or other catalysts that lower the activation energy for the ring-opening reaction .
Comparaison Avec Des Composés Similaires
L-Isoleucine N-carboxyanhydride is similar to other N-carboxyanhydrides such as L-alanine N-carboxyanhydride and L-valine N-carboxyanhydride . it is unique in its ability to form specific secondary structures in the resulting polypeptides . This makes it particularly useful for applications requiring specific polymer properties. Other similar compounds include N-carboxyanhydrides derived from glycine, leucine, and phenylalanine .
Propriétés
Numéro CAS |
45895-90-7 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.169 |
Nom IUPAC |
(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m0/s1 |
Clé InChI |
WAACGCAWLJFFQX-WHFBIAKZSA-N |
SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Synonymes |
[S-(R*,R*)]-4-(1-Methylpropyl)-2,5-Oxazolidinedione; Isoleucine N-Carboxyanhydride_x000B_L-Isoleucine N-carboxyanhydride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate](/img/new.no-structure.jpg)

![1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
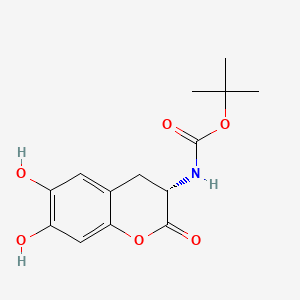
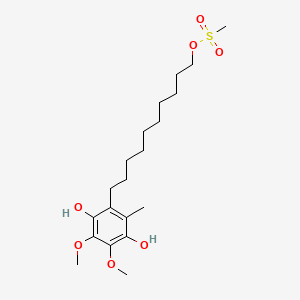
![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)


